molecular formula C13H20N2O B190010 (4-Benzyl-1,4-oxazepan-2-yl)methanamine CAS No. 112925-36-7

(4-Benzyl-1,4-oxazepan-2-yl)methanamine

Cat. No.: B190010
CAS No.: 112925-36-7
M. Wt: 220.31 g/mol
InChI Key: XUZFLQOWHVNBQZ-UHFFFAOYSA-N
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Description

(4-Benzyl-1,4-oxazepan-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2O. It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of (4-Benzyl-1,4-oxazepan-2-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 2-chloroethanol.

    Cyclization: The reaction involves the cyclization of benzylamine with 2-chloroethanol under basic conditions to form the oxazepane ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

(4-Benzyl-1,4-oxazepan-2-yl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and reaction conditions .

Scientific Research Applications

(4-Benzyl-1,4-oxazepan-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzyl-1,4-oxazepan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(4-Benzyl-1,4-oxazepan-2-yl)methanamine can be compared with other similar compounds, such as:

    1-(4-Benzyl-1,4-oxazepan-6-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.

    1-(4-Benzyl-1,4-oxazepan-2-yl)ethanamine: This compound has an ethyl group instead of a methyl group at the 2-position.

    1-(4-Benzyl-1,4-oxazepan-2-yl)propanamine: This compound has a propyl group at the 2-position.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Biological Activity

(4-Benzyl-1,4-oxazepan-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features an oxazepane ring with a benzyl substituent and an amine group. Its chemical formula is C12H16N2OC_{12}H_{16}N_2O, and it has a molecular weight of approximately 204.27 g/mol. The presence of the oxazepane structure is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Receptor Binding : The amine group may facilitate binding to specific receptors, influencing signaling pathways related to neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have suggested potential antimicrobial properties against various pathogens. For example, derivatives of oxazepanes have been explored for their effectiveness against bacterial strains, indicating a promising avenue for developing new antibiotics.

Anticancer Properties

Preliminary studies have indicated that compounds with similar structures may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE activity

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of oxazepane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of oxazepane derivatives showed that this compound could reduce cell viability in human breast cancer cells (MCF-7) by 50% at a concentration of 20 µM after 48 hours. The study highlighted its role in activating apoptotic pathways.

Properties

IUPAC Name

(4-benzyl-1,4-oxazepan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZFLQOWHVNBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112925-36-7
Record name 1-(4-benzyl-1,4-oxazepan-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Benzylaminopropanol is prepared in substantially the same manner as in Reference Example 72, using 3-aminopropanol and benzaldehyde, respectively, in place of 2-amino-1-methylethanol and 2-chlorobenzaldehyde in Reference Example 72. This product is converted to the oily title compound in substantially the same manner as in Reference Examples 73 to 76.
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